molecular formula C17H17FN2O3 B2858457 2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol CAS No. 573694-95-8

2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

Cat. No. B2858457
CAS RN: 573694-95-8
M. Wt: 316.332
InChI Key: NVBKTVHUTTVOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol, also known as DFP-10825, is a small molecule compound with potential applications in scientific research.

Scientific Research Applications

Fluorescent Chemosensor for Metal Ion Detection

  • Study Overview : Research by Khan (2020) involved a derivative of the compound synthesized as a fluorescent chemosensor for detecting Fe3+ metal ions. The study highlighted the photophysical properties of the compound and its application in determining the critical micelle concentration of surfactants.

Tautomerism in NH-Pyrazoles

  • Study Overview : A study by Cornago et al. (2009) examined the tautomerism of NH-pyrazoles, including derivatives of the compound . This research provided insights into the structural and molecular properties of these compounds, which could have implications in drug design and materials science.

Structural Characterization in Medicinal Chemistry

  • Study Overview : In research conducted by Kariuki et al. (2021), isomeric forms of the compound were synthesized and characterized for their structural properties. This work contributes to the understanding of molecular conformations in medicinal chemistry.

Anti-inflammatory, Antioxidant, and Antimicrobial Agents

  • Study Overview : A study by Bandgar et al. (2009) focused on synthesizing derivatives of the compound and evaluating their anti-inflammatory, antioxidant, and antimicrobial properties. The study also explored the structure-activity relationships of these compounds.

Cytotoxicity and Enzyme Inhibition

  • Study Overview : Research by Kucukoglu et al. (2016) looked into polymethoxylated-pyrazoline derivatives of the compound for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase enzymes.

Anticonvulsant Activity

  • Study Overview : Ahsan et al. (2013) Ahsan et al., 2013 investigated analogues of the compound for anticonvulsant activity, with some showing significant activity in minimal clonic seizure models.

Phosphodiesterase Inhibitors and Tyrosinase Inhibiting Activity

  • Study Overview : In a study by Rastija et al. (2019), fluorinated pyrazole derivatives were synthesized, their antibacterial properties were evaluated, and their interaction with phosphodiesterase was explored through molecular docking.

Crystallographic Studies

  • Study Overview : Research by Chopra et al. (2007) and others focused on the crystallographic analysis of substituted pyrazolines, including the compound , providing insights into their molecular structures.

properties

IUPAC Name

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBKTVHUTTVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

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